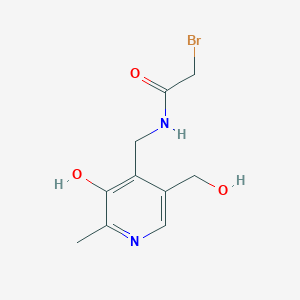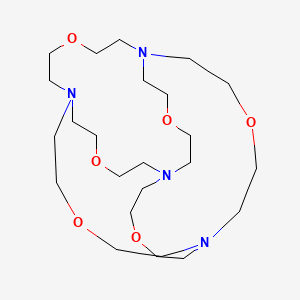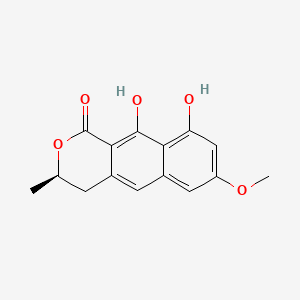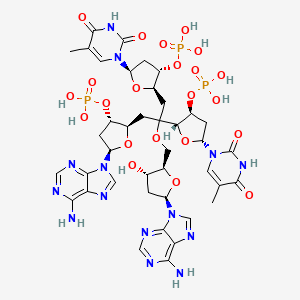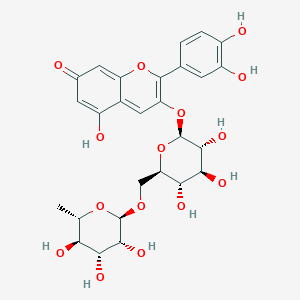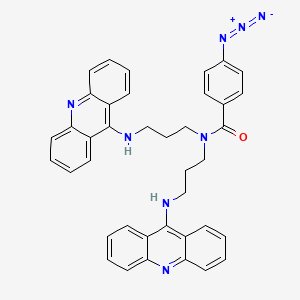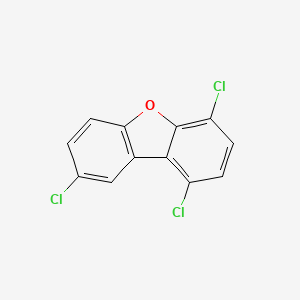
1,4,8-Trichlorodibenzofuran
Overview
Description
1,4,8-Trichlorodibenzofuran is a small molecule that belongs to the class of organic compounds known as polychlorinated dibenzofurans . It is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) and mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Molecular Structure Analysis
The molecular structure of this compound includes one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The molecular weight of this compound is 271.53 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.53 g/mol . Other physical and chemical properties such as water solubility, octanol/water partition coefficient, and McGowan’s characteristic volume are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Chemical Characterization
- Regiospecific Chlorine-37 Labeling: 1,4,8-Trichlorodibenzofuran has been used in chemical synthesis, particularly in the regiospecific labeling of chlorine-37. Chang and Deinzer (1990) developed a method for the synthesis of 2,3(37Cl),4-trichlorodibenzofuran, which included a series of chlorination and diazotization steps (Chang & Deinzer, 1990).
Metabolic Studies
- Metabolism in Rats: The metabolic pathways of related compounds, such as 2,3,7,8-tetrachlorodibenzofuran, have been studied in rats. Burka et al. (1990) identified major biliary metabolites, providing insights into potential metabolic pathways (Burka et al., 1990).
Biological Activity
- Antagonistic Properties in Biochemical Pathways: The compound has been studied for its antagonistic properties in biochemical pathways. Piskorska-Pliszczynska et al. (1991) explored the mechanism of action of 1,3,6,8-substituted dibenzofurans as antagonists in specific biochemical interactions (Piskorska-Pliszczynska et al., 1991).
Potential Applications in Cancer Research
- Antiestrogenic Effects in Cancer Cell Lines: Research has been conducted on the potential antiestrogenic effects of related compounds like 6-methyl-1,3,8-trichlorodibenzofuran in cancer cell lines. Zacharewski et al. (1992) demonstrated its influence on breast cancer cells, which could have implications for cancer treatment strategies (Zacharewski et al., 1992).
Environmental Studies
- Degradation by Microorganisms: The degradation of chlorodibenzofurans like 2,4,8-trichlorodibenzofuran by microorganisms has been investigated to understand environmental degradation processes. Hidayat and Tachibana (2013) studied the degradation by a specific strain of Cerrena, highlighting the potential for bioremediation (Hidayat & Tachibana, 2013).
Catalytic Studies
- Hydrodechlorination Processes: this compound has been used in studies involving hydrodechlorination, an important process in environmental remediation. Golubina et al. (2006) explored the role of Fe addition on the activity of Pd-containing catalysts in the hydrodechlorination of compounds like 2,4,8-trichlorodibenzofuran (Golubina et al., 2006).
Mechanism of Action
properties
IUPAC Name |
1,4,8-trichlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-4-10-7(5-6)11-8(14)2-3-9(15)12(11)16-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQCYDNFBUADOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(C=CC(=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214825 | |
| Record name | 1,4,8-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64560-14-1 | |
| Record name | 1,4,8-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064560141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,8-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89DXM4VMDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







